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Compound of Interest

Compound Name:
5-Bromo-N,N-dimethylpyridin-3-

amine

Cat. No.: B1292488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 5-Bromo-N,N-dimethylpyridin-3-amine. While direct experimental data for this

specific molecule is not readily available in the cited literature, this document presents a

predictive analysis based on data from structurally analogous compounds. The information

herein is intended to guide researchers in the characterization and identification of this and

similar molecules through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 5-Bromo-
N,N-dimethylpyridin-3-amine. These predictions are derived from the analysis of similar

pyridine derivatives and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Protons Notes

~8.0-8.2 Singlet H-2

Expected to be the

most downfield

aromatic proton due to

the influence of the

adjacent nitrogen and

bromine.

~7.9-8.1 Singlet H-6
Influenced by the

adjacent nitrogen.

~7.0-7.3 Singlet H-4

Expected to be the

most upfield aromatic

proton.

~3.0-3.4 Singlet 6H (2 x CH₃)
N,N-dimethyl group

protons.

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Carbon Notes

~150-155 C-3
Carbon bearing the N,N-

dimethylamino group.

~145-150 C-2
Aromatic carbon adjacent to

nitrogen.

~140-145 C-6
Aromatic carbon adjacent to

nitrogen.

~120-125 C-4 Aromatic carbon.

~115-120 C-5
Carbon bearing the bromine

atom.

~40-45 -N(CH₃)₂ N,N-dimethyl group carbons.
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Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

m/z Interpretation Notes

215/217 [M]⁺

Molecular ion peak, showing a

characteristic ~1:1 isotopic

pattern for a monobrominated

compound.

200/202 [M-CH₃]⁺ Loss of a methyl group.

172/174 [M-N(CH₃)₂]⁺
Loss of the dimethylamino

group.

136 [M-Br]⁺ Loss of the bromine atom.

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Vibration Notes

3100-3000 C-H stretch (aromatic)
Characteristic of C-H bonds on

the pyridine ring.

2950-2850 C-H stretch (aliphatic)
Characteristic of the N,N-

dimethyl group.

1600-1450 C=C and C=N stretching Aromatic ring vibrations.

1350-1250 C-N stretch (aromatic amine)
Strong absorption typical for

aromatic amines.[1][2]

1100-1000 C-Br stretch
Characteristic absorption for a

bromo-aromatic compound.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized experimental protocols for the spectroscopic analysis of 5-
Bromo-N,N-dimethylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Employ a relaxation delay of 2-5 seconds to ensure quantitative accuracy if needed.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.[4]

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source

(e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[5]

Data Acquisition:
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For EI, introduce the sample via a direct insertion probe or a gas chromatograph.[6]

For ESI, infuse the sample solution directly or via liquid chromatography.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the

molecular ion and key fragment ions.[7] The presence of bromine should result in a

characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal

intensity separated by 2 m/z units.[7]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique for Solids):

Grind 1-2 mg of the solid sample with 100-200 mg of dry, FT-IR grade potassium bromide

(KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.[8]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.[8]

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is

usually recorded in the 4000-400 cm⁻¹ range.

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Bromo_N_phenylpyridin_3_amine_and_its_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_5_Bromo_N_phenylpyridin_3_amine_and_its_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Application_Note_FT_IR_Analysis_of_Novel_Pyridine_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Note_FT_IR_Analysis_of_Novel_Pyridine_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Note_FT_IR_Analysis_of_Novel_Pyridine_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
5-Bromo-N,N-dimethylpyridin-3-amine

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(EI or ESI) IR Spectroscopy

Combined Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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